

Humantenidine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Humantenidine

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Introduction

Humantenidine is a complex indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for professionals in research and drug development.

Physical and Chemical Properties

Humantenidine is a white, powdered substance.^{[1][2]} Its core chemical structure is based on a multi-cyclic indole framework, which is characteristic of many biologically active alkaloids from the Gelsemium genus.

Table 1: General and Physical Properties of Humantenidine

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₄	[1][2][3][4]
Molecular Weight	342.39 g/mol	[1][2][3][4]
Appearance	Powder	[1][2]
Boiling Point	513.3 ± 60.0 °C (Predicted)	[2]
Density	1.53 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	13.52 ± 0.40 (Predicted)	[2]
Purity	>97%	[2]

Table 2: Solubility and Identification

Property	Details	Source(s)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath is recommended.	[1]
CAS Number	114027-39-3	[1][2][3]
Synonyms	14-hydroxygelsenicine	[1][2]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for **Humantenidine** are not readily available in public databases. However, based on its known chemical structure containing an oxindole nucleus, aromatic rings, and various functional groups, the following table outlines the expected characteristic spectral features.

Table 3: Predicted Spectroscopic Features of Humantenidine

Spectroscopy	Expected Features
¹ H NMR	Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the benzene ring protons. Aliphatic protons in the upfield region, with chemical shifts influenced by adjacent heteroatoms (N, O).
¹³ C NMR	Carbonyl carbon signal (C=O) in the downfield region (~170-180 ppm). Aromatic carbon signals (~110-150 ppm). Multiple aliphatic carbon signals in the upfield region.
IR Spectroscopy	Characteristic absorption bands for N-H and O-H stretching (if present and not fully substituted), C=O stretching of the oxindole group (~1700 cm ⁻¹), C-N stretching, and C-O stretching. Aromatic C-H and C=C stretching bands.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex due to the polycyclic structure, likely involving cleavages of the various rings and loss of functional groups.

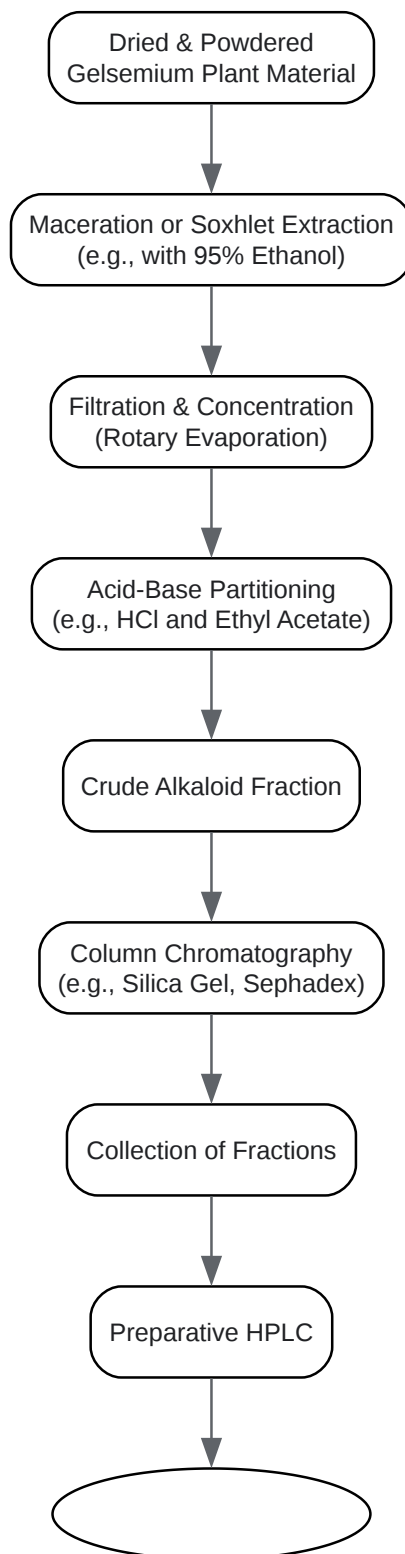
Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis or specific isolation of **Humantenidine** are not extensively published. However, a general methodology for the extraction of indole alkaloids from Gelsemium species can be described.

General Alkaloid Isolation Workflow from Gelsemium

The following diagram illustrates a typical workflow for the isolation of alkaloids from Gelsemium plant material. This is a generalized representation and specific conditions would need to be optimized for **Humantenidine**.

General Workflow for Alkaloid Isolation



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Caption: Generalized workflow for the isolation of alkaloids.

Biological Activity and Mechanism of Action

The alkaloids from Gelsemium species are known for their potent biological activities, including significant toxicity.[3] **Humantenidine**, as part of this class of compounds, is also considered to be cytotoxic.

While the precise signaling pathways and mechanism of action for **Humantenidine** are not fully elucidated, research on related Gelsemium alkaloids suggests several potential mechanisms of toxicity. These include interactions with inhibitory neurotransmitter receptors and general cytotoxicity against various cell lines.[2][4] Some studies indicate that the toxicity of certain Gelsemium alkaloids, such as humantenmine, may not be directly related to the modulation of inhibitory receptors like GlyRs and GABAARs, suggesting alternative mechanisms of action.[4]

The following diagram outlines the proposed cytotoxic mechanisms for Gelsemium alkaloids in general, with the specific pathway for **Humantenidine** remaining an area for further investigation.

Caption: Proposed mechanisms of action for Gelsemium alkaloids.

Further research is required to delineate the specific molecular targets and signaling cascades affected by **Humantenidine** to fully understand its biological activity and potential for therapeutic development.

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